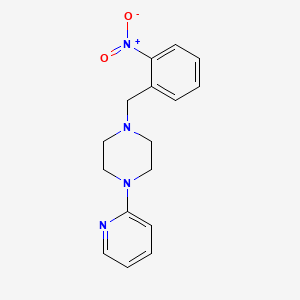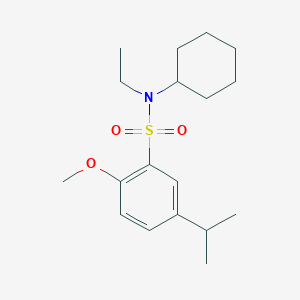
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that has been synthesized and studied for its potential as an antibacterial, antifungal, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have low toxicity in vitro and in vivo studies. It does not affect normal human cells and tissues at concentrations that are effective against bacteria, fungi, and cancer cells. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its potent antibacterial, antifungal, and anticancer activity. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis and the mechanisms of cancer cell growth and proliferation. One limitation of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in more detail to gain a better understanding of its antibacterial, antifungal, and anticancer activity. Further studies are also needed to determine the efficacy of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in animal models and in clinical trials. Finally, the potential of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide as a lead compound for the development of new antibacterial, antifungal, and anticancer agents should be explored.
Métodos De Síntesis
The synthesis of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide involves the reaction of 4-fluorobenzoylhydrazine and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization with an appropriate solvent.
Aplicaciones Científicas De Investigación
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been extensively studied for its potential as an antibacterial, antifungal, and anticancer agent. In vitro studies have shown that 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)14(20)18-17-13(19)9-4-6-12(16)7-5-9/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUVTYWXOBEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967251 |
Source


|
| Record name | 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
CAS RN |
5279-82-3 |
Source


|
| Record name | 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)